molecular formula C24H27N3O2S B11480818 3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 924841-97-4

3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11480818
CAS No.: 924841-97-4
M. Wt: 421.6 g/mol
InChI Key: FFWLNFQQCCOELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a carboxamide core substituted with a cyclohexylcarbonylamino group at position 3, methyl groups at positions 4 and 6, and an N-phenyl-N-methyl moiety. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including antiplasmodial, antimicrobial, and anticancer properties . Its structural complexity arises from the fusion of thiophene and pyridine rings, combined with tailored substituents that modulate physicochemical and biological behavior.

Properties

CAS No.

924841-97-4

Molecular Formula

C24H27N3O2S

Molecular Weight

421.6 g/mol

IUPAC Name

3-(cyclohexanecarbonylamino)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H27N3O2S/c1-15-14-16(2)25-23-19(15)20(26-22(28)17-10-6-4-7-11-17)21(30-23)24(29)27(3)18-12-8-5-9-13-18/h5,8-9,12-14,17H,4,6-7,10-11H2,1-3H3,(H,26,28)

InChI Key

FFWLNFQQCCOELA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C4CCCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common approach is the reaction of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with ninhydrin in the presence of catalytic amounts of sulfuric acid . This reaction leads to the formation of 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones . Another method involves the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, resulting in angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of 3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is not fully understood. it is believed to involve interactions with various enzymes and proteins through hydrogen bonding and other molecular interactions . These interactions can inhibit the activity of target enzymes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thieno[2,3-b]pyridine-2-carboxamides exhibit pharmacological versatility influenced by substituent variations. Key analogues include:

Compound Name Substituents Key Features
KuSaSch100 () 3-Amino, 4-phenyl, N-(4-chlorophenyl) Antiplasmodial activity; melting point <250°C; moderate yield (47%)
KuSaSch101 () 3-Amino, 4-phenyl, N-(4-fluorophenyl) Enhanced antiplasmodial activity; melting point <250°C; yield 36%
3-Amino-N-{4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)... () 3-Amino, 4-CF₃, 6-thienyl, N-(sulfamoylphenyl) High lipophilicity (CF₃ group); potential metabolic stability
3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide () 3,4,6-Triamino, N-phenyl High hydrogen-bonding capacity; antimicrobial/anti-inflammatory potential
N-Piperidino derivatives () Morpholino/piperazino groups at N-position High thermal stability (>300°C); variable solubility

Key Observations:

  • Substituent Impact on Bioactivity: The antiplasmodial activity of KuSaSch100/101 () highlights the importance of halogenated aryl groups (e.g., 4-Cl or 4-F) at the N-phenyl position.
  • Electronic and Steric Effects: The trifluoromethyl group in ’s compound increases electron-withdrawing effects and metabolic resistance, whereas the cyclohexylcarbonyl group in the target compound introduces steric bulk, possibly altering target binding kinetics .
  • Thermal Stability: Methyl substituents (e.g., 4,6-dimethyl in the target compound) likely contribute to thermal stability, as seen in analogues with decomposition points >250°C (). However, cyclohexylcarbonyl groups may lower melting points compared to rigid aryl substituents .

Pharmacological and Physicochemical Profiles

  • Lipophilicity: The cyclohexyl group in the target compound likely increases logP compared to analogues with polar amino groups () but may be less lipophilic than trifluoromethyl-containing derivatives () .
  • Solubility: N-Methyl and N-phenyl groups () enhance solubility in organic solvents, while triamino analogues () exhibit higher aqueous solubility due to hydrogen-bonding capacity .
  • Bioactivity: Antiplasmodial activity in ’s compounds correlates with halogenated aryl groups, suggesting the target compound’s efficacy may depend on cyclohexyl interactions with parasitic targets. Substituted piperazino/morpholino groups () show varied bioactivities, indicating that the target’s N-phenyl-N-methyl group could confer unique receptor selectivity .

Biological Activity

The compound 3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclohexylcarbonyl and thieno[2,3-b]pyridine moieties. The synthetic pathway often includes:

  • Formation of Thieno[2,3-b]pyridine : Using established methods for synthesizing heterocyclic compounds.
  • Amidation Reaction : The introduction of the cyclohexylcarbonyl group through an amide bond formation.
  • Methylation : Achieving N-methylation at specific positions to enhance biological activity.

Pharmacological Profile

The compound exhibits a range of biological activities which can be summarized as follows:

  • Anticancer Activity : Preliminary studies indicate that thieno[2,3-b]pyridine derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism is thought to involve inhibition of key signaling pathways involved in cell proliferation.
  • Neuropharmacological Effects : Research on similar compounds has suggested potential anxiolytic and antidepressant properties. These effects are likely mediated through modulation of neurotransmitter systems, including serotonin and norepinephrine pathways.
Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
AnxiolyticReduces anxiety-like behavior in animal models
AntidepressantPotential mood-enhancing effects

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of the cyclohexylcarbonyl group enhances lipophilicity, which may improve bioavailability.
  • Methyl Groups : The trimethyl substitution at the nitrogen positions appears to play a role in enhancing receptor binding affinity.

Case Studies

Several studies have explored the biological activity of related thieno[2,3-b]pyridine derivatives:

  • Study on Cancer Cell Lines : A series of thieno[2,3-b]pyridine derivatives were tested against A549 (lung) and MCF7 (breast) cancer cell lines. Results indicated that certain modifications led to increased potency compared to standard chemotherapeutics.
  • Neuropharmacological Assessment : In behavioral studies using rodent models, compounds similar to 3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide exhibited significant reductions in anxiety-like behaviors when administered in controlled doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.